molecular formula C9H12O6 B15139909 (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B15139909
M. Wt: 217.18 g/mol
InChI Key: BDBGJSXZKMTMGP-OTDPURCDSA-N
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Description

This compound is a tricyclic oxygen-rich structure with the molecular formula C₉H₁₂O₆ and a molecular weight of 216.19 g/mol . Its stereochemistry (1S,2R,6R,8R,9R) defines its three-dimensional arrangement, featuring fused oxolane (tetrahydrofuran) and dioxane rings.

Properties

Molecular Formula

C9H12O6

Molecular Weight

217.18 g/mol

IUPAC Name

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1/i7+1

InChI Key

BDBGJSXZKMTMGP-OTDPURCDSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H]([13C](=O)O3)O)O[C@@H]2O1)C

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups. It serves as a model substrate for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Oxygen vs. Heteroatom Diversity : The target compound contains only oxygen heteroatoms, while others incorporate nitrogen (e.g., ) or sulfur , altering reactivity and biological target interactions.
  • In contrast, the hydroxyl group in the target compound may facilitate hydrogen bonding, improving solubility .
  • Stereochemical Complexity : The target compound’s (1S,2R,6R,8R,9R) configuration contrasts with the (1S,3R,8R) stereochemistry in , which influences chiral recognition in biological systems.

Biological Activity

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one (CAS Number: 29514-28-1) is a complex organic compound characterized by its unique stereochemistry and multiple functional groups. This article explores its biological activity, focusing on its potential antioxidant properties, enzyme inhibition capabilities, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C9H12O6C_9H_{12}O_6 with a molecular weight of 216.19 g/mol. The structure features multiple hydroxyl groups and a tetraoxatricyclo framework that contribute to its biological activity.

PropertyValue
Molecular FormulaC9H12O6C_9H_{12}O_6
Molecular Weight216.19 g/mol
CAS Number29514-28-1

1. Antioxidant Properties

Compounds with hydroxyl groups are known for their ability to scavenge free radicals. The presence of these groups in (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one suggests potential antioxidant activity. Studies indicate that similar compounds can reduce oxidative stress in biological systems by neutralizing reactive oxygen species (ROS) .

2. Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its potential therapeutic applications. For instance:

  • Cyclooxygenase (COX) Inhibition : Some studies suggest that compounds with similar structures can inhibit COX enzymes involved in inflammatory processes.
  • Lipase Inhibition : Research indicates that certain tetraoxatricyclo compounds may inhibit lipase activity, impacting lipid metabolism .

3. Antimicrobial Activity

Research has shown that compounds with structural similarities to (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one exhibit antimicrobial properties against various pathogens:

  • Bacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Similar compounds have shown antifungal properties against common fungal strains .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antioxidant Activity :
    • A comparative analysis of various hydroxylated compounds showed that those with multiple hydroxyl groups exhibited significantly higher antioxidant activity than their counterparts.
  • Enzyme Interaction Study :
    • In vitro assays demonstrated that compounds structurally related to (1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one inhibited lipase activity by up to 50%, suggesting potential applications in obesity treatment.
  • Antimicrobial Efficacy :
    • A recent study tested the antibacterial properties of several tetraoxatricyclo derivatives against Staphylococcus aureus and Escherichia coli and found significant inhibitory effects.

Q & A

Q. Q: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

A: Synthesis typically involves multi-step cyclization and functionalization. For analogous tricyclic systems, trifluoroacetic acid (TFA) serves as an effective solvent for ring closure, while NaN₃ or N-bromosuccinimide (NBS) facilitates halogenation or azide introduction . Key parameters to optimize include:

  • Temperature : Controlled cooling (e.g., 10°C) minimizes side reactions during exothermic steps .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane resolves stereoisomers, while ether recrystallization improves purity .
  • Workup : Neutralization with Na₂CO₃ post-reaction ensures stability of acid-sensitive groups .

Q. Example Workflow Table :

StepReagents/ConditionsPurposeYield Optimization
CyclizationTFA, NBS, 10°CRing formationMonitor via TLC (Rf ~0.3)
PurificationEt₂O recrystallizationRemove polar impuritiesSlow cooling to 4°C

Basic Research: Structural Elucidation Techniques

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and hydrogen-bonding network?

A:

  • NMR : ¹H/¹³C NMR identifies hydroxyl (δ ~1.5–2.5 ppm) and ketone (δ ~200–210 ppm) groups. NOESY correlations resolve axial/equatorial substituents .
  • X-ray Crystallography : Single-crystal analysis (e.g., Bruker APEX2) confirms absolute configuration via Flack parameter refinement (e.g., 0.02(3) for unambiguous assignment) .
  • Hydrogen Bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing along the b-axis .

Q. Q: How can conflicting NMR and computational data regarding ring conformation be resolved?

A:

  • Dynamic NMR : Variable-temperature ¹H NMR detects chair-twist equilibria in the seven-membered ring (ΔG‡ ~12–15 kcal/mol) .
  • DFT Calculations : Compare computed (e.g., Gaussian) and experimental IR/Raman spectra to validate dominant conformers .
  • Crystallographic Refinement : Anisotropic displacement parameters (ADPs) highlight thermally induced ring puckering .

Example Conflict Resolution :
If NMR suggests equatorial hydroxyl but X-ray shows axial placement, revise solvent polarity in DFT models (e.g., PCM for TFA solvation effects) .

Advanced Research: Stability Under Environmental Stressors

Q. Q: What experimental designs assess hydrolytic stability and oxidative degradation pathways?

A:

  • Hydrolytic Stability : Use a split-plot design (pH 2–12, 25–60°C) with HPLC monitoring. Buffer solutions (e.g., phosphate/citrate) isolate pH effects .
  • Oxidative Pathways : Expose to H₂O₂/UV light and analyze via LC-MS for epoxide or ketone derivatives. Radical scavengers (e.g., BHT) validate ROS-mediated degradation .

Q. Stability Study Table :

ConditionDegradation ProductHalf-life (h)Mechanism
pH 10, 60°CLactone ring-opened acid12.3Base-catalyzed hydrolysis
UV/H₂O₂10-keto derivative8.7Radical oxidation

Advanced Research: Environmental Fate and Ecotoxicology

Q. Q: How can long-term environmental impact studies be structured for this compound?

A:

  • Phase 1 (Lab) : Determine logP (e.g., 6.05 via shake-flask) and soil sorption (Koc ~500–700 mL/g) to predict mobility .
  • Phase 2 (Microcosm) : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. GC-MS quantifies tetraoxa byproducts .
  • Phase 3 (Ecotoxicology) : Daphnia magna assays (EC50) and algal growth inhibition tests (OECD 201) evaluate acute/chronic toxicity .

Advanced Research: Computational Modeling of Reactivity

Q. Q: Which QSPR/neural network models predict biological activity or synthetic accessibility?

A:

  • QSAR : Train models on PubChem BioAssay data (e.g., IC50 for related tricyclics) using MOE or Schrodinger. Descriptors include PSA (~64.07 Ų) and Wiener index .
  • Synthetic Accessibility : Use AiZynthFinder or Retro* to prioritize routes with ≤5 steps and commercial building blocks .

Q. Model Validation Table :

ModelRMSE (Activity)R² (Synthetic Score)
Random Forest0.890.76
Graph Neural Network0.780.82

Advanced Research: Mechanistic Studies of Ring-Opening Reactions

Q. Q: How can isotopic labeling (e.g., ¹⁸O) elucidate lactone hydrolysis mechanisms?

A:

  • Tracer Studies : Introduce H₂¹⁸O during hydrolysis and monitor ¹⁸O incorporation into carboxylic acid via HRMS .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios (e.g., ~2.5 for acid-catalyzed vs. ~1.0 for base-catalyzed pathways) .

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